1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea
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Overview
Description
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is a synthetic organic compound that features a benzo[b]thiophene moiety
Mechanism of Action
Target of Action
The primary target of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Result of Action
Given its affinity for 5-ht1a receptors, it can be inferred that the compound likely influences the physiological functions regulated by these receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Biochemical Analysis
Biochemical Properties
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea, like other thiophene derivatives, is known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been reported to act as anti-inflammatory agents and serotonin antagonists
Cellular Effects
It is known that thiophene derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some thiophene derivatives have been reported to display micromolar affinity toward 5-HT1A sites, which are associated with serotonin receptors
Metabolic Pathways
Some thiophene derivatives have been reported to generate reactive metabolites due to reactive quinone-imine or quinone intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea typically involves the reaction of benzo[b]thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-ethylurea: Similar structure but with a different position of the benzo[b]thiophene ring.
1-(Benzo[b]thiophen-3-yl)propan-2-ylamine: Lacks the urea group, leading to different chemical properties.
1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is unique due to its specific substitution pattern and the presence of both the benzo[b]thiophene and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXNCJQUYZSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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